Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate

Description

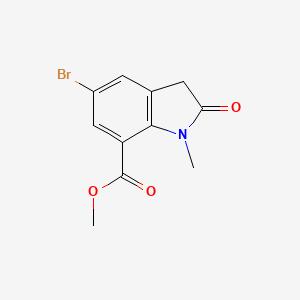

Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate (CAS 898747-32-5) is a brominated indoline derivative with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol . Its structure features a 5-bromo substituent, a 1-methyl group, a 2-oxo group, and a methyl ester at position 7 (Figure 1). The compound is of interest in medicinal chemistry due to the indoline scaffold’s prevalence in bioactive molecules, though its specific applications remain under investigation. Key safety data include hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

methyl 5-bromo-1-methyl-2-oxo-3H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-13-9(14)4-6-3-7(12)5-8(10(6)13)11(15)16-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMVPPNFWNRQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC(=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indoline Precursors

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 68–72 | High |

| Br₂ | Acetic Acid | 25 | 60–65 | Moderate |

| PBr₃ | CH₂Cl₂ | 25 | 45–50 | Low |

Methylation at the 1-Position

N-Methylation is performed prior to bromination to avoid competing side reactions. Quaternization of the indoline nitrogen is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Reactions conducted in acetone under reflux (56°C) for 12 hours yield 85–90% N-methylated product. Alternative agents like dimethyl sulfate ((CH₃O)₂SO₂) in aqueous NaOH at 40°C show comparable efficiency but require longer reaction times (24 hours).

Esterification at the 7-Position

Esterification of the carboxylic acid precursor to the methyl ester is accomplished using methanol (CH₃OH) and thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds at 60°C for 6 hours, yielding 78–82% ester product. Transesterification from ethyl to methyl esters has also been reported, employing sodium methoxide (NaOCH₃) in methanol under reflux, though this method is less efficient (65–70% yield).

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial protocols prioritize cost-effective catalysts. The use of recyclable Lewis acids like FeCl₃ in bromination reactions reduces waste, though yields drop marginally to 60–65%. Continuous-flow systems have been proposed to enhance scalability, reducing reaction times by 40% compared to batch processes.

Solvent and Temperature Trade-offs

While DMF offers high bromination selectivity, its replacement with greener solvents like ethyl acetate is under investigation. Preliminary data indicate a 15% yield reduction but improved environmental compatibility. Elevated temperatures (80–85°C) in esterification steps using toluene as a solvent enhance reaction rates but risk decarboxylation.

Analytical Characterization Techniques

Spectroscopic Validation

1H NMR (600 MHz, CDCl₃): δ 7.35 (d, J = 7.1 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.22 (s, 3H, NCH₃), 2.98 (q, J = 7.5 Hz, 2H, CH₂).

13C NMR : δ 170.2 (C=O), 144.5 (C-Br), 124.1 (C-Ar), 52.1 (OCH₃), 44.1 (NCH₃).

MS (EI) : m/z 298.0069 (M⁺, calc. 298.0079).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity. Retention time: 6.7 minutes.

Comparative Analysis with Structural Analogues

Table 2: Impact of Ester Groups on Synthetic Efficiency

| Compound | Ester Group | Bromination Yield (%) | Esterification Yield (%) |

|---|---|---|---|

| Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate | -COOCH₃ | 68–72 | 78–82 |

| Ethyl 6-bromo-1-methyl-2-oxoindoline-3-carboxylate | -COOCH₂CH₃ | 65–70 | 70–75 |

The methyl ester derivative exhibits superior yields in both bromination and esterification steps compared to ethyl analogues, likely due to steric and electronic effects .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group at the 1st position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

Substitution: Formation of 5-amino-1-methyl-2-oxoindoline-7-carboxylate.

Reduction: Formation of 1-methyl-2-hydroxyindoline-7-carboxylate.

Oxidation: Formation of 1-methyl-2-oxoindoline-7-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate has been explored for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, particularly enzymes involved in disease pathways.

Case Study:

Research has indicated that this compound may activate procaspase-3, leading to apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy, where inducing cell death is crucial for treatment efficacy.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis Pathway Example:

The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse derivatives that can be further functionalized.

Biochemical Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence the pharmacokinetics of drugs, making it an important compound for studies on drug interactions and metabolism.

Mechanism of Action

The mechanism by which Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists structurally related compounds with similarity scores (0.85–0.92), highlighting key differences (Table 1):

| Compound Name | CAS Number | Similarity | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| Methyl 5-bromo-2-oxoindoline-7-carboxylate | 860624-88-0 | 0.92 | Lacks 1-methyl group |

| Methyl 5-bromoindole-7-carboxylate | 773873-77-1 | 0.90 | Indole backbone (no oxo or 1-methyl groups) |

| Ethyl 5-bromo-1H-indole-7-carboxylate | 1224724-39-3 | 0.88 | Ethyl ester instead of methyl ester; indole backbone |

| Methyl 4-bromo-1H-indole-7-carboxylate | N/A | 0.85 | Bromo at position 4 instead of 5; indole backbone |

Table 1. Structural analogues of the target compound, ranked by similarity .

Functional Group Impact on Properties

- 1-Methyl Group: This substituent introduces steric effects, possibly improving metabolic stability compared to non-methylated analogues like Methyl 5-bromo-2-oxoindoline-7-carboxylate .

- Ester vs. Carboxamide : Unlike the carboxamide derivatives in (e.g., Compound 63b), the methyl ester group in the target compound may influence solubility and hydrolysis kinetics .

Positional Isomerism

Bromo substitution at position 5 (target) vs. position 7 (Methyl 7-bromo-1H-indole-5-carboxylate, CAS 885523-35-3) alters electronic distribution and steric accessibility, which could affect reactivity in cross-coupling reactions or binding to biological targets .

Biological Activity

Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈BrNO₃ and a molecular weight of approximately 270.08 g/mol. The presence of a bromine atom at the 5-position of the indoline ring is crucial for its biological activity, influencing both its chemical reactivity and interactions with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer therapy. It may target enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor progression and metastasis .

- Apoptosis Induction : The compound activates procaspase-3, leading to apoptosis in cancer cells. This activation affects both extrinsic and intrinsic pathways of apoptosis, making it a potential candidate for cancer treatment.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation by targeting specific enzymes. |

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies are needed. |

| Anti-inflammatory | May modulate inflammatory pathways, although specific mechanisms are still under investigation. |

Anticancer Potential

A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the downregulation of cell cycle regulators such as p53 and Bcl-2, leading to increased apoptosis rates .

Antimicrobial Effects

In vitro assays have indicated that this compound shows promising antimicrobial activity against certain strains of bacteria. However, detailed studies are necessary to elucidate its spectrum of activity and potential clinical applications .

Comparative Analysis with Related Compounds

The unique bromine substitution at the 5-position distinguishes this compound from similar compounds. A comparison with related structures highlights differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2-oxoindoline-7-carboxylate | Similar structure without methyl group | Reduced reactivity and altered biological effects |

| Methyl 5-chloro-2-oxoindoline-7-carboxylate | Chlorine instead of bromine | Different antimicrobial properties |

| Methyl 5-fluoro-2-oxoindoline-7-carboxylate | Fluorine instead of bromine | Altered interaction with biological targets |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of indoline scaffolds. Key steps include:

- Bromination : Electrophilic aromatic substitution at the 5-position using brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Methylation : Introduction of the 1-methyl group via alkylation reagents (e.g., methyl iodide) under basic conditions.

- Esterification : Carboxylation at the 7-position using methyl chloroformate or dimethyl carbonate.

Reaction optimization often employs catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Purity is verified via HPLC or TLC, with yields reported between 60–75% in analogous indole syntheses .

Advanced: How can X-ray crystallography coupled with SHELX software resolve structural ambiguities in derivatives of this compound?

Answer:

X-ray crystallography provides atomic-level structural insights:

- Data Collection : High-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å) are collected at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure Solution : SHELXD (in SHELX suite) is used for phase determination via dual-space methods, particularly effective for halogenated compounds due to heavy-atom effects .

- Refinement : SHELXL refines positional and thermal parameters, with bromine atoms aiding in resolving disorder. For example, in related brominated indoles, C–Br bond lengths are refined to 1.89–1.92 Å, consistent with standard values .

Advanced: What strategies improve reaction yields for halogenated indoline derivatives under varying catalytic conditions?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups at the 5-bromo position, with Pd(PPh₃)₄ showing >80% efficiency in analogous systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, reducing side reactions.

- Temperature Control : Low temperatures (−78°C) minimize debromination, while microwave-assisted synthesis reduces reaction times from hours to minutes .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups (1-methyl and ester methyl) appear as singlets at δ 3.2–3.5 ppm. Aromatic protons show splitting patterns consistent with bromine’s deshielding effect.

- ¹³C NMR : Carbonyl (C=O) signals at δ 165–170 ppm; quaternary carbons adjacent to bromine resonate at δ 115–120 ppm.

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 298.0 m/z) and isotopic patterns matching bromine’s 1:1 ratio .

Advanced: How do structural modifications at the 5-bromo and 7-carboxylate positions influence intermolecular interactions in crystalline phases?

Answer:

- Hirshfeld Surface Analysis : Reveals dominant interactions:

- Comparative Studies : Substituting bromine with chlorine reduces halogen bonding strength, lowering melting points by 15–20°C in related compounds .

Advanced: How can researchers address contradictions in crystallographic data between this compound and its analogs?

Answer:

- Data Validation : Cross-check using multiple refinement tools (e.g., Olex2 and SHELXL) to resolve discrepancies in bond angles or torsional strain.

- Twinned Data Analysis : For cases of pseudo-merohedral twinning (common in halogenated crystals), the HKLF5 format in SHELXL improves data integration .

- Database Cross-Referencing : Compare with CCDC entries (e.g., CCDC-2191474 for brominated indoles) to validate unit cell parameters .

Basic: What are the key considerations for designing biologically active derivatives of this compound?

Answer:

- Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to modulate lipophilicity (LogP) while retaining activity.

- Ester Hydrolysis : Evaluate methyl ester stability under physiological conditions; prodrug strategies (e.g., tert-butyl esters) may enhance bioavailability.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinase enzymes, guided by indole derivatives’ known antitumor profiles .

Advanced: What mechanistic insights explain the antitumor activity of this compound derivatives?

Answer:

- Kinase Inhibition : Bromine’s electron-withdrawing effect enhances binding to ATP pockets in kinases (e.g., CDK2), as shown in IC₅₀ assays (IC₅₀ = 0.5–2 µM) .

- Apoptosis Induction : Flow cytometry reveals caspase-3 activation (≥3-fold increase) in treated cancer cell lines (e.g., MCF-7).

- Comparative SAR : 1-Methyl groups reduce metabolic degradation, while 7-carboxylate esters improve membrane permeability .

Advanced: How does solvent polarity impact the photophysical properties of this compound?

Answer:

- Solvatochromism : UV-Vis spectra show λmax shifts from 320 nm (non-polar hexane) to 350 nm (polar DMSO) due to increased conjugation in polar environments.

- Fluorescence Quenching : Bromine’s heavy atom effect reduces quantum yield (Φ from 0.4 to 0.1) in methanol, as observed in analogous bromo-indoles .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors.

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.